Scientific Field: Organic Chemistry
Application Summary: This reaction involves the cis addition of diborane to an alkene bond, providing an extremely useful method of hydration.
Methods of Application: Diborane can be generated by the addition of sodium borohydride to boron trifluoride etherate in tetrahydrofuran or ether at 0o-5oC.
Application Summary: Boron trifluoride etherate plays a crucial role in the cleavage and rearrangement of epoxides.
Application Summary: Boron trifluoride etherate is used in the esterification of acids.
Application Summary: Boron trifluoride etherate is used in many cyclization reactions.
Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in alkylation.
Application Summary: Boron trifluoride diethyl etherate is used as a Lewis acid catalyst in acetylation.
Boron trifluoride dimethyl etherate is a chemical compound with the formula . It appears as a colorless liquid, although older samples may take on a brown hue. This compound serves as a source of boron trifluoride, a well-known Lewis acid, and is characterized by its tetrahedral boron atom coordinated to a dimethyl ether ligand. Due to its properties, boron trifluoride dimethyl etherate is utilized in various
BF3(OCH3)2 is a corrosive and toxic compound.
Boron trifluoride dimethyl etherate can dissociate into boron trifluoride and dimethyl ether according to the following equilibrium:
In this reaction, boron trifluoride acts as a potent Lewis acid, forming adducts with weak Lewis bases. These adducts can subsequently react with nucleophiles, facilitating various organic transformations .
Boron trifluoride dimethyl etherate is highly toxic and poses significant health risks upon exposure. Acute inhalation can lead to severe respiratory irritation, while skin contact may result in burns. The compound is classified as corrosive and emits toxic fluoride fumes when decomposed or heated. Symptoms of exposure include irritation of the eyes and respiratory tract, potential chemical pneumonitis, and central nervous system depression .
The synthesis of boron trifluoride dimethyl etherate typically involves the reaction of boron trifluoride with dimethyl ether under controlled conditions. The process is sensitive to moisture, as the presence of water can lead to hydrolysis and the formation of corrosive by-products. Careful handling and storage are essential to maintain the integrity of this compound .
Boron trifluoride dimethyl etherate finds applications in various fields, including:
Boron trifluoride dimethyl etherate shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
Boron Trifluoride Etherate | Commonly used Lewis acid; forms stable complexes | |
Boron Trifluoride Methanol Complex | Similar structure; used in similar reactions | |
Trimethyl Borate | Less toxic; often used as a reagent for methylation | |
Borane-Dimethyl Sulfide Complex | Used in hydroboration reactions; less acidic than BF3 |
Boron trifluoride dimethyl etherate is unique due to its specific reactivity profile and toxicity, making it particularly suited for certain catalytic applications while necessitating stringent safety measures during use .
Flammable;Corrosive;Irritant;Health Hazard